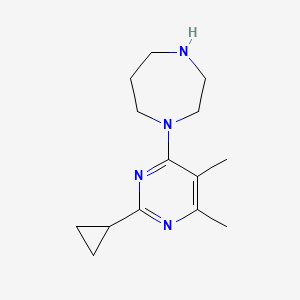![molecular formula C15H8N2O2 B11865826 Indolo[1,2-b][2,7]naphthyridine-6,12-dione CAS No. 88207-32-3](/img/structure/B11865826.png)
Indolo[1,2-b][2,7]naphthyridine-6,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolo[1,2-b][2,7]naphthyridine-6,12-dione is a complex organic compound known for its unique structure and diverse applications in scientific research This compound is characterized by its fused ring system, which includes both indole and naphthyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[1,2-b][2,7]naphthyridine-6,12-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,4-pyridinedicarboxylic anhydride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C to -100°C) to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography to obtain the compound in large quantities.
化学反应分析
Types of Reactions
Indolo[1,2-b][2,7]naphthyridine-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to yield a wide range of biologically active compounds .
科学研究应用
Indolo[1,2-b][2,7]naphthyridine-6,12-dione has been extensively studied for its applications in:
作用机制
The mechanism of action of Indolo[1,2-b][2,7]naphthyridine-6,12-dione primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ability to undergo redox reactions allows it to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components .
相似化合物的比较
Similar Compounds
Ellipticine: Another indole-based compound known for its anticancer properties.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer treatment.
Pixantrone: A related compound with improved efficacy and reduced cardiotoxicity compared to mitoxantrone.
Uniqueness
Indolo[1,2-b][2,7]naphthyridine-6,12-dione stands out due to its unique fused ring structure, which imparts distinct electronic properties and enhances its ability to interact with biological molecules
属性
CAS 编号 |
88207-32-3 |
|---|---|
分子式 |
C15H8N2O2 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
indolo[1,2-b][2,7]naphthyridine-6,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-3-1-2-4-12(10)17-13(14)7-9-5-6-16-8-11(9)15(17)19/h1-8H |
InChI 键 |
ZAAVVVZEVRJAKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=NC=C4)C(=O)N23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)







